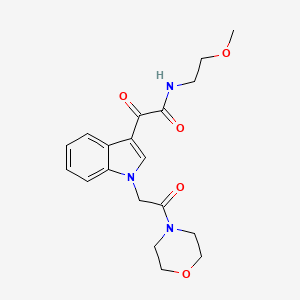

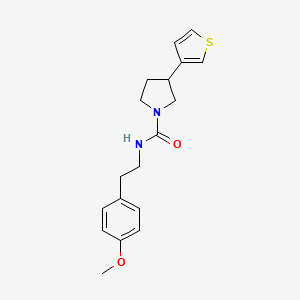

![molecular formula C10H17N3O2 B2526563 4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one CAS No. 2097904-17-9](/img/structure/B2526563.png)

4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of 4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one

The compound this compound is a synthetic molecule that may be related to various piperazine derivatives with potential pharmacological properties. Piperazine derivatives are known for their diverse biological activities, which include antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, as seen in the synthesis of 4-piperazino-5-methylthiopyrimidines . Additionally, piperazine compounds have been evaluated for their antidepressant and antianxiety activities , anticonvulsant activity , and as potential imaging agents for dopamine receptors . They have also been investigated as serotonin 5-HT3 receptor antagonists and inhibitors of soluble epoxide hydrolase .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of 4-piperazino-5-methylthiopyrimidines involves nucleophilic attack of amines on trichloropyrimidine . Another example is the synthesis of 1,8-naphthyridine derivatives, which includes microwave-assisted reactions and conventional heating methods . The synthesis of this compound would likely follow similar synthetic strategies, involving key steps such as nucleophilic substitution, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield compounds with different biological activities. The crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, revealed a nonplanar molecule with a chair conformation of the piperidine ring . The molecular structure of this compound would similarly be expected to exhibit specific conformational features that could influence its biological activity.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including electrophilic substitutions, as seen in the synthesis of a dopamine D4 receptor imaging agent . They can also participate in cycloaddition reactions, as demonstrated in the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines . The reactivity of this compound would depend on the functional groups present on the piperazine and pyrrolidinone rings, which could be modified to enhance the compound's pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of substituents like fluorine can affect the compound's lipophilicity and metabolic stability . The specific properties of this compound would need to be determined experimentally, but it is likely that the compound would exhibit properties suitable for potential pharmacological applications, as seen in other piperazine derivatives [1-6].

Aplicaciones Científicas De Investigación

Chemical Synthesis and Drug Development

The compound 4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one and its derivatives have been explored in the context of chemical synthesis and drug development. One notable application involves the development of enantioselective processes for the preparation of CGRP receptor inhibitors, highlighting a convergent, stereoselective, and economical synthesis that demonstrates the compound's relevance in medicinal chemistry (Cann et al., 2012). This process underscores the compound's utility in generating therapeutically significant molecules through efficient synthesis methods.

Antimicrobial and Antineoplastic Activities

Compounds with the piperazin-2-one scaffold have shown significant biological activities, including antimicrobial and antineoplastic properties. For instance, derivatives of this compound have been evaluated for their cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells, revealing potent anti-proliferative activities. These findings are supported by molecular docking studies, which demonstrate the compounds' binding affinities and structure-activity relationships, enhancing their potential as therapeutic agents (Parveen et al., 2017).

Pharmacological Properties

The exploration of 4-piperazinopyrimidines bearing a methylthio substituent has revealed a diverse range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. This diversity underscores the compound's potential in contributing to new therapeutic agents with multifaceted pharmacological profiles (Mattioda et al., 1975).

Antibacterial Agents

The compound and its derivatives have also been investigated for their antibacterial activity. Studies have shown that certain derivatives exhibit potent in vitro and in vivo activities against gram-negative bacteria, including Pseudomonas aeruginosa, offering insights into the structure-activity relationships crucial for antibacterial efficacy (Matsumoto & Minami, 1975).

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which share structural similarities with the compound, are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Indole derivatives have been found to affect a variety of pathways, leading to diverse biological activities .

Pharmacokinetics

A compound with similar structure was found to have excellent pharmacokinetics in preclinical species .

Result of Action

Indole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

4-[(1-methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-12-5-8(4-10(12)15)6-13-3-2-11-9(14)7-13/h8H,2-7H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXKHYAUJSOQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-[[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2526481.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide](/img/structure/B2526482.png)

![Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2526491.png)

![2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2526492.png)

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2526497.png)

![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)

![3-(Chloromethyl)-2-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2526502.png)